molecular formula C14H10Cl2O2 B2699225 4-(Benzyloxy)-2,6-dichlorobenzaldehyde CAS No. 461031-79-8

4-(Benzyloxy)-2,6-dichlorobenzaldehyde

Cat. No.: B2699225
CAS No.: 461031-79-8
M. Wt: 281.13
InChI Key: FLHXTURECXRMQK-UHFFFAOYSA-N
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Description

4-(Benzyloxy)-2,6-dichlorobenzaldehyde is an organic compound characterized by the presence of a benzyloxy group and two chlorine atoms attached to a benzaldehyde core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Benzyloxy)-2,6-dichlorobenzaldehyde typically involves the reaction of 2,6-dichlorobenzaldehyde with benzyl alcohol in the presence of a suitable catalyst. One common method is the Williamson ether synthesis, where the benzyl alcohol is deprotonated using a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu), followed by the nucleophilic substitution reaction with 2,6-dichlorobenzaldehyde .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(Benzyloxy)-2,6-dichlorobenzaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions. Common reagents include sodium methoxide (NaOCH3) or potassium thiolate (KSR).

Common Reagents and Conditions

    Oxidation: KMnO4 in an aqueous or alkaline medium.

    Reduction: NaBH4 in methanol or ethanol, LiAlH4 in dry ether.

    Substitution: NaOCH3 in methanol, KSR in dimethyl sulfoxide (DMSO).

Major Products Formed

    Oxidation: 4-(Benzyloxy)-2,6-dichlorobenzoic acid.

    Reduction: 4-(Benzyloxy)-2,6-dichlorobenzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Comparison with Similar Compounds

Similar Compounds

    4-(Benzyloxy)-2-hydroxybenzaldehyde: Similar structure but with a hydroxyl group instead of chlorine atoms.

    4-(Benzyloxy)benzaldehyde: Lacks the chlorine atoms, making it less reactive in certain substitution reactions.

    2,6-Dichlorobenzaldehyde: Lacks the benzyloxy group, affecting its solubility and reactivity.

Uniqueness

4-(Benzyloxy)-2,6-dichlorobenzaldehyde is unique due to the combination of the benzyloxy group and two chlorine atoms, which confer distinct chemical properties. This combination allows for versatile reactivity in synthetic applications and potential biological activities .

Properties

IUPAC Name

2,6-dichloro-4-phenylmethoxybenzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10Cl2O2/c15-13-6-11(7-14(16)12(13)8-17)18-9-10-4-2-1-3-5-10/h1-8H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLHXTURECXRMQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC(=C(C(=C2)Cl)C=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10Cl2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Treat a mixture of 2,6-dichloro-4-hydroxy-benzaldehyde (250 g, 1.3 mol) and potassium carbonate (361.8 g, 2.62 mol) in 2 L dimethylformamide with benzyl bromide (268.64 g, 1.57 mol). Stir the reaction at room temperature for 1 hour. Filter off solids and pour into 12 L of water. Filter off solid, wash several times with water, air dry and dissolve in ethyl acetate. Dry over magnesium sulfate, filter and concentrate under vacuum to ˜1.5 L. Allow to sit overnight then filter. Wash solid with minimal amount of hexane and vacuum dry. Concentrate the filtrate under vacuum and triturate with hexane to yield a second crop of product which when combined with the first crop equals 245 g white crystals. Repeat to obtain a 3rd crop of 80 g as a light-tan powder (88% overall yield): 1H NMR (400 MHz, DMSO-d6) δ 10.26 (s, 1H), 7.43 (m, 5H), 7.28 (s, 2H), 5.25 (s, 2H).
Quantity
250 g
Type
reactant
Reaction Step One
Quantity
361.8 g
Type
reactant
Reaction Step One
Quantity
268.64 g
Type
reactant
Reaction Step One
Quantity
2 L
Type
solvent
Reaction Step One
[Compound]
Name
white crystals
Quantity
245 g
Type
reactant
Reaction Step Two

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